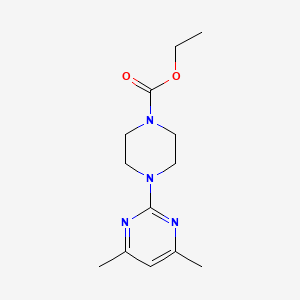
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the reaction of piperazine with 4,6-dimethylpyrimidine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in a solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives.
科学的研究の応用
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α by modulating pathways such as the NF-kB inflammatory pathway . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis .
類似化合物との比較
Similar Compounds
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Similar structure but with different substituents on the phenyl ring.
Ethyl 4-amino-5-benzoyl-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-oxo-pyridazine-3-carboxylate: Contains a pyridazine ring instead of a piperazine ring.
Uniqueness
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of a pyrimidine ring with a piperazine moiety, which imparts distinct pharmacological properties. Its ability to modulate inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
特性
分子式 |
C13H20N4O2 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-4-19-13(18)17-7-5-16(6-8-17)12-14-10(2)9-11(3)15-12/h9H,4-8H2,1-3H3 |
InChIキー |
RIJGBLQBRIGDCN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyclopropyl-1-methyl-3-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15117172.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide](/img/structure/B15117180.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15117187.png)
![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole](/img/structure/B15117191.png)
![2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117210.png)
![4-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B15117216.png)
![3-(4-{[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B15117223.png)
![7-Fluoro-2-methyl-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15117228.png)
![N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15117237.png)
![3-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15117244.png)
![1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide](/img/structure/B15117247.png)
![2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15117263.png)
![2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B15117271.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B15117287.png)
